molecular formula C8H13NO2 B8500708 3-Pyridinecarboxylic acid, 1,2,3,6-tetrahydro-1-methyl-, methyl ester CAS No. 86447-15-6

3-Pyridinecarboxylic acid, 1,2,3,6-tetrahydro-1-methyl-, methyl ester

Cat. No. B8500708
CAS RN: 86447-15-6
M. Wt: 155.19 g/mol
InChI Key: LGPGDOKRMJRCLE-UHFFFAOYSA-N
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Patent
US06046214

Procedure details

A solution of methyl 1-methyl-1,2,3,6-tetrahydropyridine-3-carboxylate (88 g, 0.56 mol) dis-solved in dry diethyl ether (250 ml) was slowly added to a slurry of lithium aluminium hydride (23 g, 0.6 mol) in diethyl ether (500 ml). The mixture was refluxed for 30 min. Water (100 ml) and potassium carbonate (100 g, 0.72 mol) were added carefully and the mixture was filtered and evaporated to dryness in vacuo. The residue was distilled in vacuum giving one pure fraction of (1-methyl-1,2,3,6-tetrahydro-3-pyridyl)methanol (Yield:15 g). (bp 38-40° C./0.2 bar).
Quantity
88 g
Type
reactant
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH:6]=[CH:5][CH:4]([C:8](OC)=[O:9])[CH2:3]1.[H-].[Al+3].[Li+].[H-].[H-].[H-].O.C(=O)([O-])[O-].[K+].[K+]>C(OCC)C>[CH3:1][N:2]1[CH2:7][CH:6]=[CH:5][CH:4]([CH2:8][OH:9])[CH2:3]1 |f:1.2.3.4.5.6,8.9.10|

Inputs

Step One
Name
Quantity
88 g
Type
reactant
Smiles
CN1CC(C=CC1)C(=O)OC
Name
Quantity
23 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)OCC
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
O
Name
Quantity
100 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness in vacuo
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled in vacuum

Outcomes

Product
Name
Type
product
Smiles
CN1CC(C=CC1)CO
Measurements
Type Value Analysis
AMOUNT: MASS
YIELD: CALCULATEDPERCENTYIELD 21.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.